
(4-Azidobut-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Azidobut-1-en-1-yl)benzene: is an organic compound characterized by the presence of an azide group (-N₃) attached to a butenyl chain, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Azidobut-1-en-1-yl)benzene typically involves the hydroazidation of 1-aryl-1,3-dienes. One common method employs a cobalt-catalyzed regioselective hydroazidation reaction. The process involves the use of cobalt catalysts, such as CoCl₂, in the presence of azide sources like trimethylsilyl azide (TMSN₃) and solvents like chloroform (CHCl₃). The reaction is carried out at low temperatures (0°C to room temperature) to ensure high regioselectivity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Azidobut-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (H₂/Pd) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the azide group under mild conditions.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (4-Azidobut-1-en-1-yl)benzene is used as a precursor in the synthesis of more complex organic molecules. It serves as a versatile building block in organic synthesis due to its reactive azide group.
Biology and Medicine: In biological research, azide-containing compounds are often used in click chemistry for bioconjugation and labeling of biomolecules
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, where the azide group can be used for cross-linking and functionalization .
Mécanisme D'action
The mechanism of action of (4-Azidobut-1-en-1-yl)benzene primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is widely used in click chemistry for its high efficiency and selectivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners .
Comparaison Avec Des Composés Similaires
- (1-Azidobut-3-en-1-yl)benzene
- 1-(1-Azidobut-3-en-1-yl)-4-methylbenzene
- 1-(1-Azidobut-3-en-1-yl)-4-chlorobenzene
- 1-(1-Azidobut-3-en-1-yl)-4-fluorobenzene
Uniqueness: (4-Azidobut-1-en-1-yl)benzene is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. The position of the azide group and the butenyl chain allows for regioselective transformations that are not easily achievable with other similar compounds .
Propriétés
Formule moléculaire |
C10H11N3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
[(E)-4-azidobut-1-enyl]benzene |
InChI |
InChI=1S/C10H11N3/c11-13-12-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+ |
Clé InChI |
IQPQJISCIYMTKI-XBXARRHUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/CCN=[N+]=[N-] |
SMILES canonique |
C1=CC=C(C=C1)C=CCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)
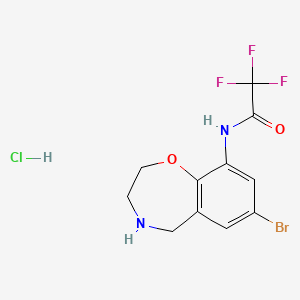
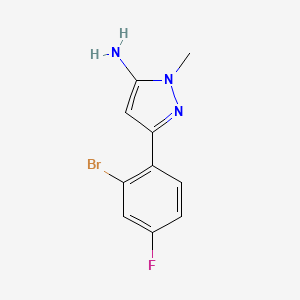
![[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13552237.png)
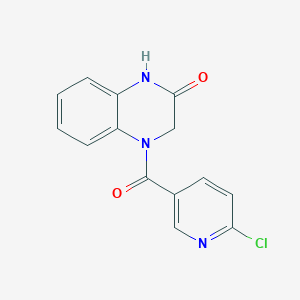
![2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
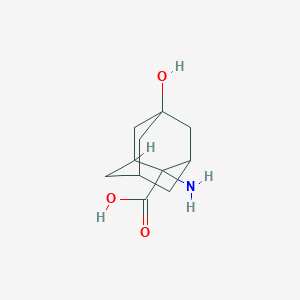
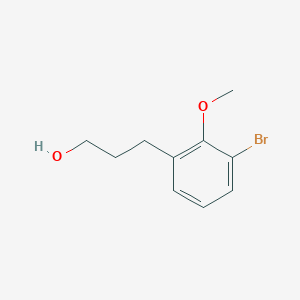

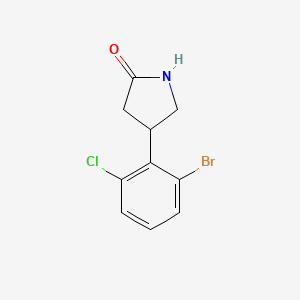
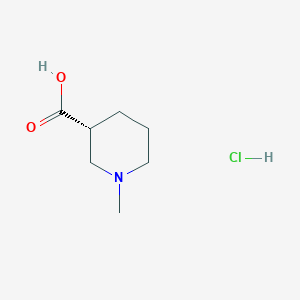
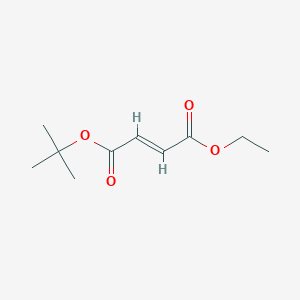
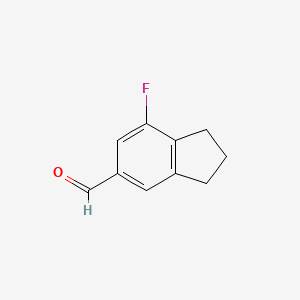
![1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13552283.png)
